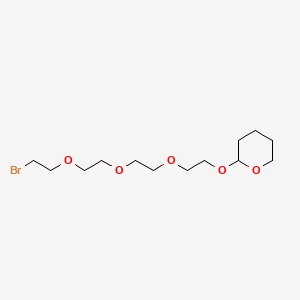
N4-(4-FLUOROPHENYL)-7-METHOXYQUINAZOLINE-4,6-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine, also known as Dacomitinib Impurity, is a chemical compound that serves as an impurity in the synthesis of Dacomitinib. Dacomitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The impurity itself is significant for quality control and research purposes to ensure the purity and efficacy of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-fluoroaniline with 2-amino-4-methoxybenzoic acid under specific conditions to form the quinazoline core. This is followed by further functionalization to introduce the methoxy and fluorophenyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-yielding processes that are cost-effective and scalable. The use of isolable and stable intermediates is crucial in these methods to ensure the elimination of impurities and achieve high purity levels .
化学反応の分析
Types of Reactions
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce various substituted quinazolines .
科学的研究の応用
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Dacomitinib.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its role as an impurity in pharmaceutical formulations and its potential effects on drug efficacy and safety.
作用機序
The mechanism of action of N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is closely related to its role as an impurity in Dacomitinib. It may interact with similar molecular targets and pathways, such as the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, it can inhibit the kinase activity, which is crucial for the proliferation and survival of cancer cells .
類似化合物との比較
Similar Compounds
Gefitinib: Another tyrosine kinase inhibitor with a similar quinazoline core.
Erlotinib: Shares the quinazoline structure and targets EGFR.
Lapatinib: Also a quinazoline-based tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
N4-(4-Fluorophenyl)-7-methoxyquinazoline-4,6-diamine is unique due to its specific functional groups and its role as an impurity in Dacomitinib. Its presence and concentration are critical for the quality control of Dacomitinib, making it an essential compound in pharmaceutical research and manufacturing .
特性
IUPAC Name |
4-N-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O/c1-21-14-7-13-11(6-12(14)17)15(19-8-18-13)20-10-4-2-9(16)3-5-10/h2-8H,17H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMYLQRNFZYXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B8236421.png)

![tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8236440.png)
![3-Bromo-4,6-dichloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8236450.png)




![(R)-8-(1-Acryloylpiperidin-3-yl)-10-(4-phenoxyphenyl)-3,4-dihydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-2(8H)-one (Ibrutinib Impurity)](/img/structure/B8236511.png)

![6-[(2-Imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B8236516.png)
